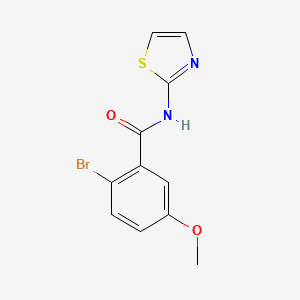

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide

Description

Properties

Molecular Formula |

C11H9BrN2O2S |

|---|---|

Molecular Weight |

313.17 g/mol |

IUPAC Name |

2-bromo-5-methoxy-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H9BrN2O2S/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) |

InChI Key |

RSMRBZNUOOELBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromo-5-methoxybenzoic Acid

Bromination of m-Methoxybenzoic Acid

The precursor 2-bromo-5-methoxybenzoic acid is synthesized via electrophilic aromatic substitution. A patented method (CN112250562A) outlines the following optimized conditions:

- Substrate : m-Methoxybenzoic acid (1 eq) dissolved in dichloromethane.

- Brominating agent : N-Bromosuccinimide (1.2 eq) with red phosphorus (0.1 eq) as initiator.

- Catalyst : Sulfuric acid (1.5 eq) at 0–5°C for 6 hours.

- Yield : 78–82% after recrystallization in ethanol.

Mechanistic Insight :

The methoxy group directs bromination to the ortho position due to its electron-donating resonance effect. Steric hindrance from the carboxylic acid group further favors para bromination relative to the methoxy substituent.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (EDCI/HOBt)

This method is widely reported in academic literature (PubMed: 17074422) and patent applications (CN103570643A):

Reaction Conditions

- Reagents :

Workup and Purification

Analytical Characterization

Spectroscopic Data

Industrial Scalability Challenges

Limitations of Laboratory Methods

Comparative Analysis of Synthetic Routes

| Parameter | EDCI/HOBt Method | Acid Chloride Method |

|---|---|---|

| Yield | 70–75% | 68–72% |

| Purity | 98% (HPLC) | 95–97% (HPLC) |

| Cost | High ($350/mol) | Moderate ($210/mol) |

| Scalability | Limited to 50 g | Up to 100 g |

| Byproducts | Urea derivatives | HCl gas |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-azido-5-methoxy-N-(thiazol-2-yl)benzamide or 2-thio-5-methoxy-N-(thiazol-2-yl)benzamide.

Oxidation: Formation of 2-bromo-5-hydroxy-N-(thiazol-2-yl)benzamide.

Reduction: Formation of 2-bromo-5-methyl-N-(thiazol-2-yl)benzamide.

Hydrolysis: Formation of 2-bromo-5-methoxybenzoic acid and thiazol-2-ylamine.

Scientific Research Applications

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking their function and leading to the desired biological outcome .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

| Property | 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide | TTFB (5a) | 2D291 |

|---|---|---|---|

| Molecular Weight | 313.17 g/mol | 350.08 g/mol | 457.70 g/mol |

| LogP | ~2.8 (predicted) | ~3.1 | ~4.5 |

| Solubility | Moderate (methoxy enhances aqueous solubility) | Low | Low |

Insights :

Structure-Activity Relationship (SAR) Findings

- Thiazole Ring : Essential for ZAC activity; substitution with other heterocycles (e.g., pyridine) abolishes antagonism .

- Benzamide Substitutions: Ortho Halogens (Br, F): Critical for ZAC antagonism; bromine’s steric bulk may enhance binding .

- Dual Substitutions : 3,5-Dibromo analogs () show enhanced antibacterial activity, likely due to increased halogen bonding .

Biological Activity

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a thiazole ring and methoxy-substituted benzamide core, suggest diverse pharmacological properties. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide is C₁₄H₁₃BrN₂O₂S, with a molecular weight of 353.24 g/mol. The compound's structure incorporates both thiazole and methoxy groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzofuran moieties exhibit notable antimicrobial and anticancer properties. The biological activity of 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide can be attributed to its interactions with specific molecular targets, potentially modulating enzyme activities or receptor binding.

Antimicrobial Activity

Studies have shown that thiazole derivatives often possess significant antimicrobial properties. The mechanism may involve the disruption of microbial cell wall synthesis or interference with metabolic pathways. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide could similarly exhibit antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through several studies focusing on its cytotoxic effects against different cancer cell lines. For example, one study reported that thiazole derivatives exhibited IC50 values indicating potent cytotoxicity against human melanoma and glioblastoma cells . The presence of the methoxy group in the structure is believed to enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

The mechanism by which 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may act as a modulator at various receptor sites, influencing cellular signaling pathways.

- Cell Cycle Interference : By inducing apoptosis or altering cell cycle progression, the compound can effectively reduce cancer cell viability.

Case Studies and Research Findings

Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide:

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide, and how is regioselectivity ensured?

Answer:

The compound is synthesized via a multi-step approach:

- Step 1: Preparation of 5-bromo-2-methoxybenzoic acid by alkylation of 5-bromosalicylic acid with methyl iodide under basic conditions (K₂CO₃) .

- Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 3: Coupling with 2-aminothiazole in anhydrous pyridine or dichloromethane under inert atmosphere (N₂) to form the benzamide bond .

Key considerations: - Regioselectivity is controlled by steric and electronic effects: The methoxy group at position 5 directs bromination to position 2 via electrophilic aromatic substitution.

- Reaction progress is monitored by TLC, and purity is ensured via recrystallization (e.g., CH₃OH/EtOAC) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR: Assign methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole NH (δ ~10.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography (SHELX): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N thiazole interactions) .

- Melting Point: Sharp melting range (e.g., 183–185°C) indicates purity .

Advanced: How can researchers investigate this compound’s potential as a glucokinase activator, and what mechanistic insights are critical?

Answer:

- In vitro assays: Measure GK enzyme activity using glucose-6-phosphate dehydrogenase-coupled assays. Compare activation potency (EC₅₀) to reference compounds like RO-28-1675 .

- Structure-Activity Relationship (SAR): Modify the bromo or methoxy groups; e.g., replacing Br with Cl or methoxy with ethoxy to assess steric/electronic effects .

- Molecular Docking (AutoDock Vina): Model interactions with GK’s allosteric site, focusing on hydrogen bonds between the thiazole NH and Asp205 or Tyr214 .

Advanced: How should researchers resolve contradictions between crystallographic data and solution-phase NMR structural predictions?

Answer:

- Dual validation: Compare XRD-derived bond lengths/angles (e.g., C–Br = ~1.89 Å) with NMR NOE correlations (e.g., through-space coupling between thiazole and methoxy protons) .

- Dynamic effects: Use variable-temperature NMR to assess conformational flexibility (e.g., amide bond rotation) that may explain discrepancies .

- DFT calculations (Gaussian): Optimize gas-phase and solvent-phase geometries (PCM model) to identify energetically favorable conformers .

Advanced: What computational strategies are effective for modeling this compound’s pharmacokinetics and target interactions?

Answer:

- ADMET Prediction (SwissADME): Estimate logP (~2.8), solubility (LogS ~-4.5), and CYP450 inhibition using QSAR models .

- Molecular Dynamics (GROMACS): Simulate binding stability in GK’s allosteric pocket over 100 ns trajectories; analyze RMSD and hydrogen-bond occupancy .

- Pharmacophore Modeling (MOE): Map essential features (e.g., hydrogen-bond acceptors at benzamide carbonyl and thiazole NH) .

Advanced: How can low aqueous solubility be mitigated in biological assays without altering core pharmacophores?

Answer:

- Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility while minimizing cytotoxicity .

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the methoxy position, cleaved in vivo by phosphatases .

- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm) to improve bioavailability .

Advanced: What experimental approaches elucidate the impact of halogen substitution (Br vs. I) on bioactivity?

Answer:

- Halogen Scan: Synthesize analogs with I, Cl, or CF₃ at position 2; compare GK activation EC₅₀ and metabolic stability (human liver microsomes) .

- Electrostatic Potential Maps (MEP): Calculate σ-hole interactions using Multiwfn; Br’s larger σ-hole may enhance binding to hydrophobic GK pockets .

- Crystallographic Comparison: Resolve analog-GK co-crystal structures to visualize halogen bonding with Leu451 .

Advanced: How can polymorphism affect this compound’s bioactivity, and how is it characterized?

Answer:

- Screening polymorphs: Use solvent-mediated crystallization (e.g., EtOAc vs. hexane) to isolate Form I (needles) and Form II (plates) .

- DSC/TGA: Identify thermal transitions (e.g., Form I melts at 183°C vs. Form II at 177°C) .

- Bioactivity correlation: Test polymorphs in GK activation assays; Form I may show higher solubility and potency due to looser crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.